

# Dhodh-IN-20 CAS number and molecular weight

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## Compound of Interest

Compound Name: Dhodh-IN-20

Cat. No.: B12422266

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## In-Depth Technical Guide: Dhodh-IN-20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dhodh-IN-20**, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). The information is curated for professionals in research and drug development, with a focus on its biochemical properties, mechanism of action, and potential therapeutic applications.

## Core Compound Data

The fundamental physicochemical properties of **Dhodh-IN-20** are summarized below, providing essential information for experimental design and compound handling.

Parameter	Value	Reference
CAS Number	2639835-02-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	479.47 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C24H25F4N3O3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Mechanism of Action and Scientific Background

**Dhodh-IN-20** is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) DHODH is an iron-containing, flavin-dependent enzyme located on the inner mitochondrial membrane.[\[2\]](#)[\[3\]](#)[\[6\]](#) It

catalyzes the fourth committed step in the synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[6][7][8][9] This pathway is essential for the production of uridine and cytidine, which are necessary for DNA and RNA synthesis.

Rapidly proliferating cells, such as those found in tumors and activated immune cells, have a high demand for nucleotides to support their growth. By inhibiting DHODH, **Dhodh-IN-20** disrupts the pyrimidine supply, leading to a reduction in DNA and RNA synthesis and subsequent inhibition of cell growth.[7] This mechanism of action underlies its potential as a therapeutic agent in diseases characterized by excessive cell proliferation, such as acute myelogenous leukemia (AML) and other cancers.[1][2][3][4][5]

## Therapeutic Potential

The primary therapeutic application of **Dhodh-IN-20** currently under investigation is in the treatment of acute myelogenous leukemia (AML).[1][2][3][4] The dependence of AML cells on de novo pyrimidine synthesis makes them particularly vulnerable to DHODH inhibition. Beyond oncology, DHODH inhibitors have been explored for the treatment of autoimmune disorders due to their ability to suppress the proliferation of immune cells.[7] Furthermore, research suggests that DHODH inhibition can upregulate antigen presentation in cancer cells, potentially enhancing the efficacy of immune checkpoint blockade therapies.[10]

## Experimental Protocols

While specific experimental protocols for **Dhodh-IN-20** are not detailed in the provided search results, the following outlines a general methodology for assessing the activity of DHODH inhibitors, based on established practices in the field.

### In Vitro DHODH Inhibition Assay:

The inhibitory activity of a compound against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), by the enzymatic reaction.

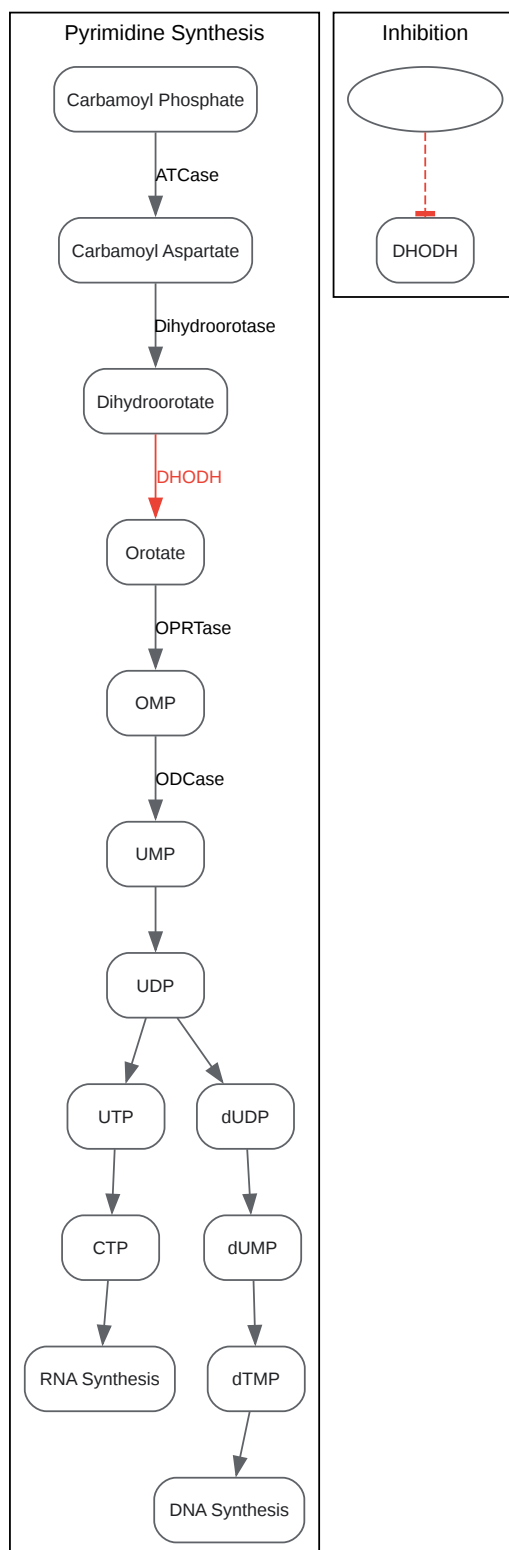
- Principle: The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of a chromogenic substrate. The rate of color change is proportional to the enzyme activity.
- Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (substrate)
- Decylubiquinone (electron acceptor)
- 2,6-dichloroindophenol (DCIP)
- Assay buffer (e.g., Tris-HCl with detergents)
- Test compound (**Dhodh-IN-20**)
- Procedure:
  - Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.
  - Add the test compound at various concentrations.
  - Initiate the reaction by adding the DHODH enzyme and dihydroorotate.
  - Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
  - Calculate the rate of reaction and determine the IC<sub>50</sub> value of the test compound.

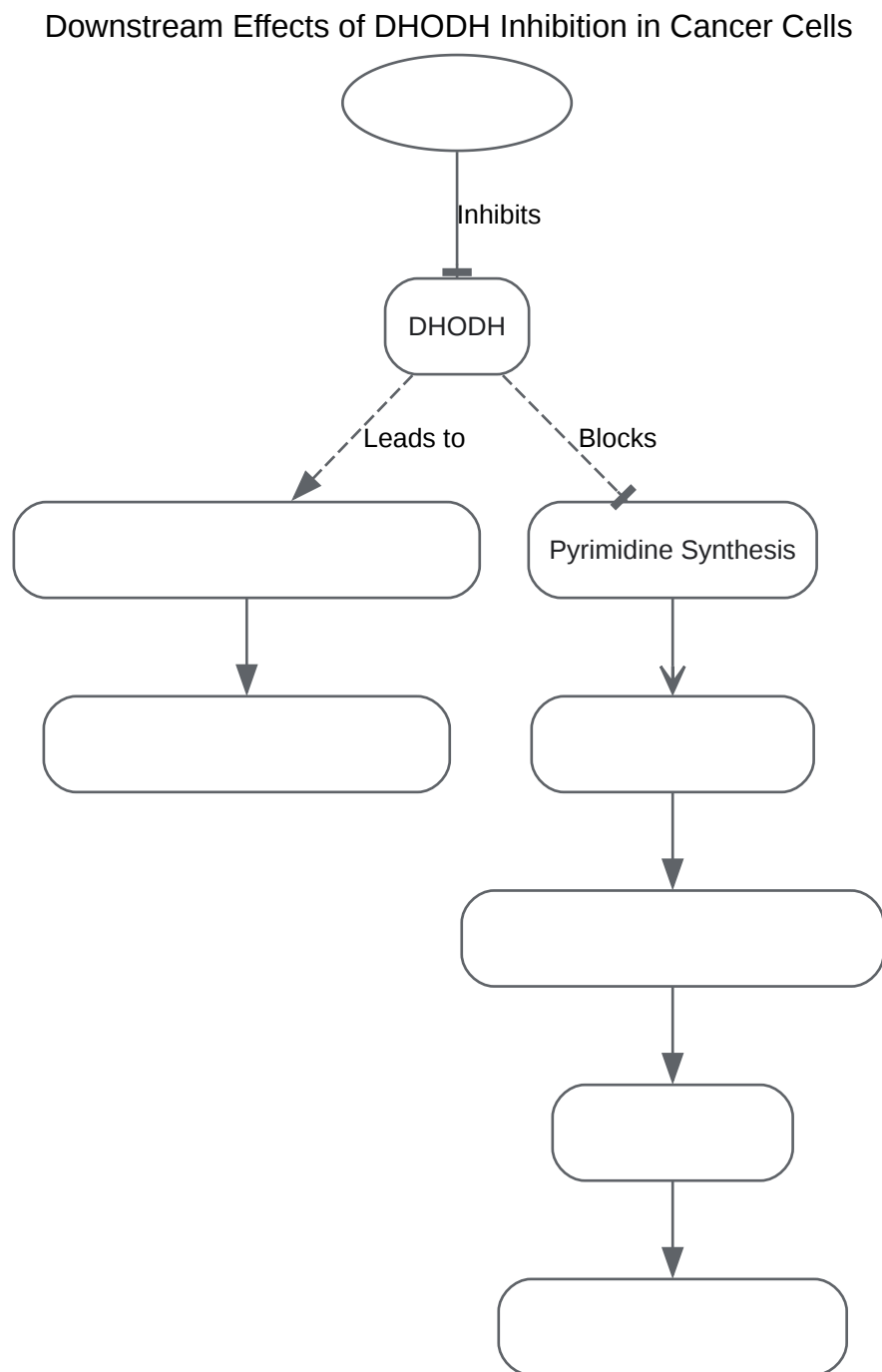
## Visualized Signaling Pathways and Workflows

To further elucidate the mechanism and context of **Dhodh-IN-20**'s function, the following diagrams are provided.

## De Novo Pyrimidine Biosynthesis Pathway

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Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by **Dhodh-IN-20**.



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Caption: Cellular consequences of DHODH inhibition by **Dhodh-IN-20** in the context of cancer therapy.

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